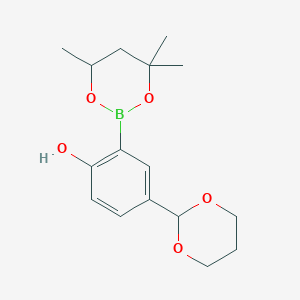
4-(1,3-Dioxan-2-yl)-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-Dioxan-2-yl)-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol is a complex organic compound characterized by the presence of both dioxane and dioxaborinane rings attached to a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dioxan-2-yl)-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol typically involves multi-step organic reactions. One common approach is the formation of the dioxane ring followed by the introduction of the dioxaborinane moiety. The phenol group is usually introduced in the final steps to ensure its integrity throughout the synthesis.
Formation of the Dioxane Ring: This can be achieved through the acid-catalyzed cyclization of diols with aldehydes or ketones.
Introduction of the Dioxaborinane Moiety: This step often involves the reaction of boronic acids or boronates with appropriate precursors under controlled conditions.
Attachment of the Phenol Group: The phenol group can be introduced via electrophilic aromatic substitution or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in the reactions are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dioxan-2-yl)-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the dioxane or dioxaborinane rings, leading to ring-opening or other structural changes.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, sulfonyl chlorides, nitrating agents.
Major Products Formed
Oxidation Products: Quinones, hydroquinones.
Reduction Products: Alcohols, alkanes.
Substitution Products: Halogenated phenols, sulfonated phenols.
Scientific Research Applications
4-(1,3-Dioxan-2-yl)-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Materials Science: Used in the development of new materials with specific properties, such as polymers and resins.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 4-(1,3-Dioxan-2-yl)-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dioxane and dioxaborinane rings can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(1,3-Dioxan-2-yl)phenol: Lacks the dioxaborinane ring, making it less versatile in certain applications.
2-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)phenol: Lacks the dioxane ring, which may affect its chemical reactivity and applications.
Uniqueness
4-(1,3-Dioxan-2-yl)-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol is unique due to the presence of both dioxane and dioxaborinane rings, which confer distinct chemical properties and potential applications. This dual functionality makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
4-(1,3-dioxan-2-yl)-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BO5/c1-11-10-16(2,3)22-17(21-11)13-9-12(5-6-14(13)18)15-19-7-4-8-20-15/h5-6,9,11,15,18H,4,7-8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFPYPZNLBTDCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=C(C=CC(=C2)C3OCCCO3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














